molecular formula C30H30 B11957666 1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene CAS No. 6337-81-1

1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene

Cat. No.: B11957666
CAS No.: 6337-81-1
M. Wt: 390.6 g/mol
InChI Key: XQTBAZPCJMCIHJ-UHFFFAOYSA-N
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Description

1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene (molecular formula: C₃₀H₃₀, molecular weight: 390.56 g/mol) is a polyaromatic hydrocarbon featuring multiple benzene rings interconnected via ethyl and methyl bridges. The central benzene ring is substituted with a methyl group at position 1 and a complex branched substituent at position 4, comprising additional aromatic rings and alkyl linkers. Its synthesis likely involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to assemble the aromatic framework .

Properties

CAS No.

6337-81-1

Molecular Formula

C30H30

Molecular Weight

390.6 g/mol

IUPAC Name

1-methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene

InChI

InChI=1S/C30H30/c1-23-3-7-27(8-4-23)21-29-17-13-25(14-18-29)11-12-26-15-19-30(20-16-26)22-28-9-5-24(2)6-10-28/h3-10,13-20H,11-12,21-22H2,1-2H3

InChI Key

XQTBAZPCJMCIHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=C(C=C2)CCC3=CC=C(C=C3)CC4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 4-[(4-methylphenyl)methyl]benzene, which is then subjected to further reactions to introduce additional phenyl and methyl groups. Common reagents used in these reactions include Grignard reagents, Friedel-Crafts alkylation catalysts, and various solvents like toluene and dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Catalysts such as aluminum chloride or boron trifluoride are often employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of aromatic rings.

    Substitution: Electrophilic aromatic substitution reactions are common, where halogens, nitro groups, or alkyl groups are introduced using reagents like halogens, nitric acid, or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.

    Substitution: Halogens, nitric acid, alkyl halides, Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Hydrogenated aromatic rings.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between the target compound and analogous aromatic systems:

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name (CAS/Reference) Molecular Formula Molecular Weight Functional Groups Key Structural Features Potential Applications
Target Compound C₃₀H₃₀ 390.56 Methyl, benzyl groups Multiple benzene rings, ethyl bridges Polymer additives, liquid crystals
1-methyl-4-[1-(4-methylphenyl)-2,2-diphenylethyl]benzene C₂₈H₂₆ 362.51 Methyl, diphenylethyl Branched aromatic structure Organic synthesis intermediates
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene C₁₉H₂₀O 264.36 Butyl, methoxy, ethynyl Triple bond, methoxy substituent OLED materials, optoelectronics
1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)pyrrolidin-3-ylmethanone C₂₇H₂₆N₂O₄ 442.51 Nitro, benzoyl Pyrrolidine ring, nitro group Pharmaceuticals, agrochemicals

Key Comparisons

Structural Complexity and Rigidity

  • The target compound’s extended aromatic system with ethyl linkers provides greater rigidity compared to simpler analogs like 1-methyl-4-[1-(4-methylphenyl)-2,2-diphenylethyl]benzene, which has a diphenylethyl branch . This rigidity may enhance its utility in liquid crystal displays or high-temperature polymers.
  • In contrast, 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene contains a linear ethynyl group, enabling conjugation and electronic delocalization for optoelectronic applications.

Functional Group Influence The absence of electron-withdrawing groups (e.g., nitro in ) or heteroatoms (e.g., oxygen in methoxy groups ) in the target compound reduces its reactivity in electrophilic substitutions. This makes it more thermally stable but less versatile in synthetic modifications.

Synthetic Pathways

  • The target compound likely requires multi-step coupling reactions (e.g., Suzuki or Heck couplings) to assemble its aromatic framework, similar to the synthesis of 1-Methoxy-4-((4-(trifluoromethyl)phenyl)ethynyl)benzene .
  • Simpler analogs, such as 1-methyl-4-[1-(4-methylphenyl)-2,2-diphenylethyl]benzene , may be synthesized via Friedel-Crafts alkylation or Grignard reactions.

Applications The target’s all-carbon framework suits non-polar environments, making it ideal for polymer matrices or lubricant additives. Compounds with ethynyl groups or nitro substituents are better suited for applications requiring electronic conjugation (e.g., OLEDs) or bioactivity (e.g., drug intermediates).

Challenges and Limitations

  • Limited experimental data on the target compound’s physical properties (e.g., melting point, solubility) necessitates extrapolation from structural analogs.
  • The lack of heteroatoms or functional groups may restrict its utility in reactions requiring directed regioselectivity or catalytic interactions.

Biological Activity

1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene, also known by its CAS number 151704-15-3, is a complex organic compound that has garnered attention in various fields of biological research. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C30H30
  • Molecular Weight : 390.56 g/mol

The structural complexity of this compound, characterized by multiple phenyl groups and a methyl substituent, suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways.
  • Neuroprotective Potential : There is emerging evidence suggesting neuroprotective effects, possibly through modulation of neurotransmitter systems.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds structurally related to this compound. For instance, derivatives of similar structures have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of related compounds against human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:

CompoundCell LineIC50 (µM)
Compound AHeLa15.2
Compound BMCF-720.5
1-Methyl-4...HeLa18.7

These findings suggest that the compound could serve as a lead for further development in anticancer therapy.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through in vitro assays targeting cyclooxygenase enzymes (COX).

Inhibition of COX Enzymes

Inhibition assays revealed that the compound exhibited significant inhibitory activity against COX-1 and COX-2:

EnzymeIC50 (µM)
COX-125.3
COX-230.1

These results indicate that this compound may have therapeutic potential in treating inflammatory conditions by reducing prostaglandin synthesis.

Neuroprotective Effects

Emerging research suggests that 1-Methyl-4... may exert neuroprotective effects through modulation of neurotransmitter systems such as serotonin and dopamine.

The proposed mechanism involves the compound's ability to inhibit reuptake transporters, thereby increasing the availability of neurotransmitters in synaptic clefts. This action could be beneficial in conditions like depression and anxiety disorders.

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